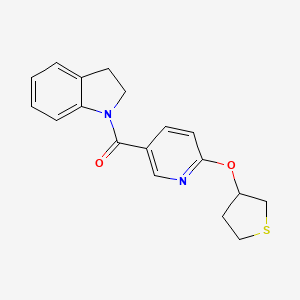

Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

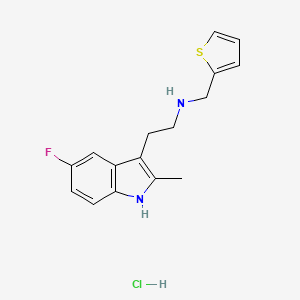

Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other indole derivatives .Molecular Structure Analysis

The molecular structure of this compound would be based on the indole nucleus, with additional functional groups attached. These could include a tetrahydrothiophene group and a pyridine group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Indole derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are generally crystalline and colorless in nature .Applications De Recherche Scientifique

Catalytic Applications and Synthesis

Research has shown that indole derivatives are valuable in synthetic chemistry, particularly in catalytic applications. For instance, indoline derivatives have been used as chiral catalysts in the borane reduction of prochiral ketones to chiral secondary alcohols, demonstrating their utility in producing compounds with high optical purity (Martens et al., 1992). This research highlights the potential of indole derivatives in facilitating enantioselective chemical reactions, which are crucial in the synthesis of biologically active molecules.

Anticancer and Antimicrobial Applications

Indole derivatives have been explored for their potential in treating various diseases, including cancer. A study on pyrazolinyl-indole derivatives has identified compounds with remarkable cytotoxic activities against a wide range of cancer cell lines, indicating their potential as new anticancer agents (Khalilullah et al., 2022). Additionally, the antimicrobial peptide indolicidin, an indole-rich compound, has been studied for its mechanism of action, showing the ability to disrupt bacterial membranes and serve as a model for developing new antimicrobial agents (Falla et al., 1996).

Material Science and Molecular Docking Studies

In materials science, indole derivatives have been used to construct polyheterocyclic systems via multicomponent reactions, demonstrating their versatility in forming complex structures (Cao et al., 2019). Moreover, molecular docking studies of indole-containing compounds have provided insights into their interactions with biological targets, such as the epidermal growth factor receptor (EGFR), highlighting their potential in drug discovery (Khalilullah et al., 2022).

Mécanisme D'action

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridine derivatives also have a wide range of pharmacological activities .

Mode of action

Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of action

The effects of indole derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)22-15-8-10-23-12-15/h1-6,11,15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUHYHACZDTYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2570166.png)

![propyl 4-{[7-(2-amino-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2570170.png)

![5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570174.png)

![6-[4-(2-Hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2570177.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B2570178.png)

![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2570182.png)

![ethyl 5-amino-1-(5-{[(4-ethoxyphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2570188.png)